P2-Et Basicity vs. Weaker Neutral Superbases DBU and BEMP
P2-Et is significantly stronger than common amidine and guanidine superbases. Its gas-phase basicity (GB) is 1106.9 kJ/mol [1]. This is substantially higher than that of the phosphazene BEMP (GB 1071.2 kJ/mol) [1] and far surpasses the basicity of DBU, which has an estimated pKa of 24.3 in acetonitrile . This difference in GB corresponds to an approximate 10^4 increase in equilibrium constant for proton transfer in the gas phase, enabling the deprotonation of extremely weak acids that are unreactive with conventional strong bases.
| Evidence Dimension | Gas-Phase Basicity (GB) and pKa |
|---|---|
| Target Compound Data | GB = 1106.9 kJ/mol; pKa (MeCN) ≈ 32.9 |
| Comparator Or Baseline | BEMP: GB = 1071.2 kJ/mol; DBU: pKa (MeCN) ≈ 24.3 |
| Quantified Difference | ΔGB = 35.7 kJ/mol vs. BEMP; ΔpKa ≈ 8.6 units vs. DBU |
| Conditions | Gas-phase basicity measured by FT-ICR spectrometry [1]; pKa values in acetonitrile. |
Why This Matters
For procurement, this quantifies the required 'basicity window' for applications like deprotonating weakly acidic C-H bonds where DBU or even BEMP would fail, ensuring the correct base is selected to avoid reaction failure.
- [1] Kaljurand, I., Koppel, I. A., Kütt, A., Rõõm, E. I., Rodima, T., Koppel, I., ... & Leito, I. (2007). Experimental Gas-Phase Basicity Scale of Superbasic Phosphazenes. The Journal of Physical Chemistry A, 111(7), 1245-1250. View Source
